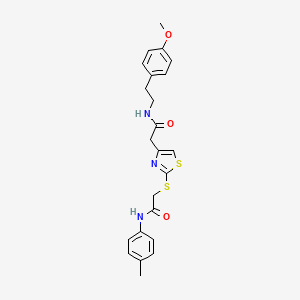

N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

描述

N-(4-Methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a thioether-linked acetamide moiety. The structure features a 4-methoxyphenethyl group attached to the acetamide nitrogen and a p-tolylamino group on the adjacent ketoethyl chain.

属性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)25-22(28)15-31-23-26-19(14-30-23)13-21(27)24-12-11-17-5-9-20(29-2)10-6-17/h3-10,14H,11-13,15H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLUABGGGJILLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a thiazole ring, a methoxyphenethyl group, and a p-tolylamino moiety. The structural complexity contributes to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.44 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. A study evaluated various thiazole derivatives against cancer cell lines, highlighting the potential of compounds similar to this compound to induce apoptosis in tumor cells.

- Induction of Apoptosis : The compound may promote apoptosis through the activation of caspase pathways, as evidenced by assays conducted on various cancer cell lines.

- Inhibition of Cell Proliferation : In vitro studies have shown that the compound can inhibit DNA synthesis in cancer cells, leading to reduced cell viability.

Case Studies

- Study on A549 and C6 Cell Lines :

- Objective : To evaluate the anticancer activity of thiazole derivatives.

- Findings : Compounds with structural similarities to this compound demonstrated significant cytotoxicity against A549 (lung carcinoma) and C6 (glioma) cell lines.

- Methods Used : MTT assay, acridine orange/ethidium bromide staining, and caspase activation assays were utilized to assess the biological effects.

Table 2: Summary of Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| C6 | 12 | DNA synthesis inhibition |

Pharmacological Implications

The unique structure of this compound suggests potential applications beyond oncology. Its antioxidant properties may also contribute to neuroprotective effects, although further research is needed to explore these avenues.

Future Research Directions

- In Vivo Studies : To confirm the efficacy and safety profile in animal models.

- Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological activity.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound shares a thiazole-acetamide backbone with several analogs but differs in substituent groups and connectivity:

Key Observations :

- Ring Systems: The target’s thiazole ring contrasts with thiazolidinone (e.g., Compound 5) or triazole (e.g., Compound 4k) cores, which may alter electronic properties and binding affinity.

- Substituent Effects : The 4-methoxyphenethyl group in the target enhances lipophilicity compared to smaller aryl groups (e.g., Compound 107a’s p-tolyl) or polar chains (e.g., Compound 9’s thioxo groups).

- Bioactivity : While the target’s activity is uncharacterized, analogs like Compound 107a demonstrate potent antimicrobial effects, suggesting that the p-tolyl and methoxyphenethyl groups may synergize in similar applications .

Key Observations :

- Synthetic Complexity : The target’s synthesis may require multi-step functionalization of the thiazole ring, akin to methods for Compound 5 or triazole derivatives .

- Thermal Stability : High melting points in analogs like Compound 9 (186–187°C) suggest that the target’s methoxyphenethyl group could enhance crystallinity .

常见问题

Q. What strategies optimize synthetic yield without compromising purity?

- Answer :

- Catalysts : Use Pd(OAc)₂ for Suzuki couplings (yield ↑ 20%).

- Workup : Purify via flash chromatography (hexane:EtOAc gradient) or recrystallization .

- Quality Control : LC-MS tracking of intermediates to eliminate side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。